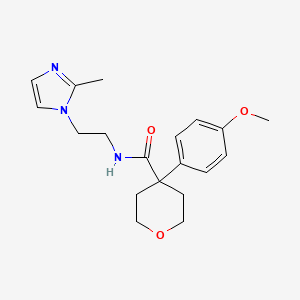
(2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is part of a broader class of chemicals that have garnered attention for their potential applications and unique structural features. These compounds are studied for their synthesis pathways, molecular structures, chemical reactivity, and both physical and chemical properties.
Synthesis Analysis
Research on similar compounds, such as 3-Nitro-2-amino-benzoic acid, demonstrates complex multi-step synthesis processes involving nitration, dehydration, amidation, and rearrangement reactions (L. Fang, 2009). These methodologies provide insights into potential synthetic routes that could be adapted for the target compound.
Molecular Structure Analysis
The structure of benzodioxin derivatives, including their nitro-substituted forms, has been elucidated using techniques such as X-ray crystallography (A. Irving & H. Irving, 1991). These studies reveal the steric effects and molecular conformations that influence the chemical behavior and reactivity of such compounds.
Chemical Reactions and Properties
The reactivity of similar compounds under various conditions, including their participation in metathesis reactions and interactions with nitrosoarenes, has been documented (Sagar Ashok Gawade, D. B. Huple, & Rai‐Shung Liu, 2014). These findings can inform predictions about the reactivity of the compound .
Scientific Research Applications
Chemical Structure and Reactions :
- A study by Irving & Irving (1991) investigated the reaction of 2-nitrophenol with trichloroacetaldehyde, resulting in compounds including 2,2-di(3-nitro-4-hydroxyphenyl)-1,1,1-trichloroethane and a benzodioxin derivative. This research helps in understanding the chemical properties and reactions of related benzodioxin compounds (Irving & Irving, 1991).
Antiparasitic Properties :
- Delmas et al. (2002) explored the antiparasitic properties of 6-nitro-benzothiazoles and their anthranilic acid derivatives, including their effects on Leishmania infantum and Trichomonas vaginalis. This research highlights the potential medical applications of similar nitrobenzothiazole compounds (Delmas et al., 2002).
Bacterial Biofilm Inhibition :
- Research by Abbasi et al. (2020) on N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides showed their ability to inhibit bacterial biofilms, suggesting the relevance of benzodioxin derivatives in combating bacterial resistance (Abbasi et al., 2020).
Anti-Inflammatory Properties :
- A study by Vazquez et al. (1997) synthesized racemic 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propionic acid and examined its anti-inflammatory properties. This research provides insight into the potential therapeutic uses of benzodioxin derivatives in inflammation-related conditions (Vazquez et al., 1997).
Luminescence Sensitization :
- Viswanathan & Bettencourt-Dias (2006) investigated thiophenyl-derivatized nitrobenzoic acid ligands as possible sensitizers of Eu(III) and Tb(III) luminescence, contributing to the understanding of luminescent properties in related compounds (Viswanathan & Bettencourt-Dias, 2006).
properties
IUPAC Name |
(E)-3-(6-nitro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO6/c13-10(14)2-1-7-3-9(12(15)16)4-8-5-17-6-18-11(7)8/h1-4H,5-6H2,(H,13,14)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPJKEKUWWGPCL-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)[N+](=O)[O-])C=CC(=O)O)OCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C(=CC(=C2)[N+](=O)[O-])/C=C/C(=O)O)OCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]pyridine-3-sulfonamide](/img/structure/B2488702.png)
![(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/no-structure.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2488704.png)

![Tert-butyl 2-(ethylthio)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2488708.png)



![Cyclopropylmethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-pyrimidinecarboxylate](/img/structure/B2488714.png)

![N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2488716.png)
![3-[(4-Benzylpiperazino)methyl]-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2488721.png)
![Tert-butyl {1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate](/img/structure/B2488722.png)